C18 Ceramide-13C2,D2
Beschreibung
Eigenschaften
Molekularformel |
C₃₄¹³C₂H₆₉D₂NO₃ |
|---|---|
Molekulargewicht |
569.95 |
Synonyme |
N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octadecanamide-13C2,D2; D-erythro-1,3-Dihydroxy-2-octadecanoylamido-trans-4-octadecene-13C2,D2; N-Stearoyl-C18-sphingosine-13C2,D2; N-Stearoyl-D-erythro-sphingosine-13C2,D2; N-Stearoyl-D-sp |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Metabolic Research
C18 Ceramide-13C2,D2 serves as a valuable tool in metabolic research, particularly in tracing lipid metabolism and understanding the role of ceramides in cellular processes. The deuterated label allows for precise tracking using mass spectrometry techniques.
Case Study: Lipid Metabolism Analysis
In a study examining the metabolism of ceramides in mice, researchers utilized C18 Ceramide-13C2,D2 to trace its incorporation into various tissues. The results indicated significant differences in ceramide levels across different tissues, suggesting tissue-specific metabolism and functions of ceramides .
Skin Biology
Ceramides are integral to skin barrier function, and C18 Ceramide-13C2,D2 has been employed to study skin permeability and hydration mechanisms.
Case Study: Skin Permeability Studies
A study investigated the effects of C18 Ceramide-13C2,D2 on skin permeability by applying it topically to mouse skin. After 12 hours, skin samples were analyzed for ceramide content. The findings demonstrated that the deuterated ceramide could penetrate the skin barrier effectively, highlighting its potential use in developing topical formulations for enhancing skin hydration and barrier repair .
Therapeutic Applications
The therapeutic potential of C18 Ceramide-13C2,D2 extends to its role in treating various diseases linked to lipid metabolism dysregulation, such as diabetes and cardiovascular diseases.
Case Study: Therapeutic Efficacy in Diabetes
Research has shown that manipulating ceramide levels can influence insulin signaling pathways. In vitro studies using C18 Ceramide-13C2,D2 have demonstrated its ability to modulate insulin sensitivity in adipocytes, suggesting a potential therapeutic role in managing insulin resistance .
Biomarker Development
C18 Ceramide-13C2,D2 is also being explored as a biomarker for various conditions due to its involvement in metabolic pathways.
Case Study: Biomarker for Cardiovascular Disease
A recent study aimed to establish a correlation between ceramide levels and cardiovascular risk factors. By employing C18 Ceramide-13C2,D2 as a tracer, researchers were able to quantify ceramide levels in plasma samples from patients with cardiovascular disease. The results indicated elevated levels of specific ceramides associated with increased risk, supporting their use as biomarkers for cardiovascular health assessment .
Analytical Techniques
The incorporation of stable isotopes like deuterium into ceramides allows for advanced analytical techniques such as mass spectrometry-based quantification.
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
Research Implications
The structural and isotopic distinctions between C18 Ceramide-13C2,D2 and analogs like C6 Ceramide-13C2,d2 underscore the importance of chain length in lipid functionality. Longer chains enhance membrane integration and apoptotic signaling, while shorter chains favor soluble enzyme interactions. Dual isotopic labeling in C18 Ceramide-13C2,D2 provides unmatched versatility in tracking metabolic pathways, making it superior for studies requiring multi-modal detection .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing C18 Ceramide-13C2,D2 in lipidomic studies?
- Methodological Answer : For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. NMR provides detailed insights into carbon and hydrogen environments, while high-resolution MS validates isotopic labeling (13C2, D2). Liquid chromatography-mass spectrometry (LC-MS) with C18 columns is optimal for separating and quantifying ceramides in complex biological matrices. Derivatization may enhance retention on C18 columns for hydrophilic analytes . Ensure protocols detail instrument parameters, calibration standards, and purity validation to meet reproducibility standards .
Q. How does isotopic labeling (13C2, D2) in C18 Ceramide influence its metabolic tracking in cellular studies?
- Methodological Answer : Stable isotopes enable precise tracing of metabolic flux via LC-MS or isotope ratio monitoring. Use pulse-chase experiments with labeled C18 Ceramide-13C2,D2 to track incorporation into downstream sphingolipids (e.g., sphingomyelin, glycosphingolipids). Normalize data to unlabeled controls and account for natural isotope abundance using software tools like IsoCor. Include validation steps to confirm isotopic integrity during extraction, as acidic conditions may alter deuterium labeling .
Q. What are the critical considerations for synthesizing or sourcing high-purity C18 Ceramide-13C2,D2?
- Methodological Answer : Commercial sources should provide certificates of analysis (CoA) detailing isotopic enrichment (>98%), chemical purity (HPLC-validated), and absence of unlabeled contaminants. For in-house synthesis, employ solid-phase methods with 13C2,D2-palmitic acid precursors. Purify via reverse-phase chromatography and validate using tandem MS/MS. Store aliquots in inert atmospheres (-80°C) to prevent oxidation .
Q. How can researchers differentiate C18 Ceramide-13C2,D2 from endogenous ceramides in mass spectrometry workflows?
- Methodological Answer : Leverage the mass shift caused by isotopic labels. For 13C2,D2 labeling, calculate the expected m/z difference (e.g., +4 Da for [M+H]+ ions). Use high-resolution MS (Orbitrap or Q-TOF) to resolve isotopic clusters and avoid overlap with natural abundance isotopes. Include blank matrices to confirm specificity and use stable isotope-labeled internal standards (SIL-IS) for quantification .
Advanced Research Questions
Q. How to design experiments to investigate the role of C18 Ceramide-13C2,D2 in sphingolipid signaling pathways?
- Methodological Answer : Employ a multi-omics approach:
- Dose-response studies : Treat cell models with varying concentrations (0.1–10 µM) to establish biological thresholds.
- Knockdown/overexpression : Combine with siRNA targeting ceramide synthases (e.g., CerS1) to isolate pathway-specific effects.
- Temporal analysis : Use time-resolved LC-MS to track ceramide turnover and downstream metabolites (e.g., S1P).
- Controls : Include unlabeled C18 ceramide and vehicle-treated cohorts. Validate findings with orthogonal assays (e.g., Western blot for MAP kinase activation) .
Q. How to address discrepancies in C18 Ceramide-13C2,D2 quantification across different mass spectrometry platforms?
- Methodological Answer : Standardize protocols using reference materials (e.g., NIST SRM 1950 plasma). Calibrate instruments with shared SIL-IS and validate linearity across dynamic ranges. Perform inter-laboratory comparisons to identify platform-specific biases (e.g., ion suppression in triple quadrupole vs. Orbitrap). Apply robust statistical methods (ANOVA, Bland-Altman plots) to reconcile data variances .
Q. What strategies resolve contradictions in reported bioactivity of C18 Ceramide-13C2,D2 across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables:
- Experimental variables : Cell type (e.g., primary vs. cancer lines), serum-free vs. serum-containing media.
- Analytical rigor : Scrutinize studies lacking isotopic validation or proper controls.
- Data normalization : Use lipidomics databases (e.g., LIPID MAPS) to contextualize ceramide levels relative to total lipid content. Replicate key findings in independent models with blinded analysis .
Q. How to integrate C18 Ceramide-13C2,D2 tracing data with transcriptomic or proteomic datasets?
- Methodological Answer : Apply systems biology tools:
- Pathway mapping : Use platforms like MetaboAnalyst or KEGG to overlay ceramide flux data with gene expression clusters.
- Multi-omics correlation : Apply weighted gene co-expression network analysis (WGCNA) to identify lipid-gene regulatory nodes.
- Machine learning : Train models to predict ceramide-dependent signaling outcomes from integrated omics data. Validate with genetic or pharmacological perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
